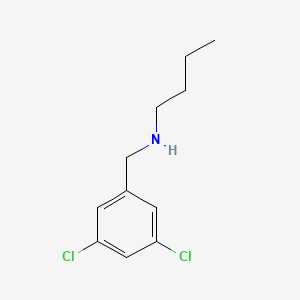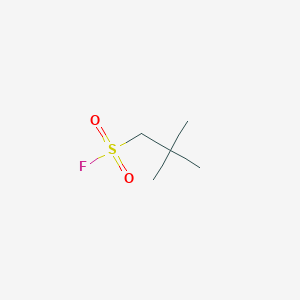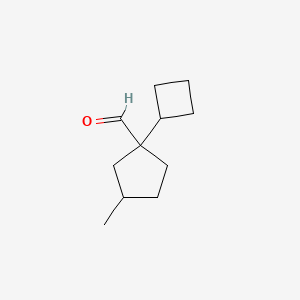![molecular formula C10H17NO2S B13252793 Methyl 2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}acetate](/img/structure/B13252793.png)
Methyl 2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}acetate is a chemical compound that features a bicyclic structure known as the 8-azabicyclo[3.2.1]octane scaffold. This scaffold is central to the family of tropane alkaloids, which are known for their diverse biological activities . The compound is of interest in various fields of scientific research due to its unique structural and functional properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}acetate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Another approach involves the desymmetrization of achiral tropinone derivatives . The specific reaction conditions and reagents used can vary, but they often include catalysts and specific temperature controls to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound are less commonly documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring consistent quality and yield, and implementing safety protocols for handling potentially hazardous reagents.
化学反応の分析
Types of Reactions
Methyl 2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce a simpler hydrocarbon structure.
科学的研究の応用
Methyl 2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying the biological activities of tropane alkaloids.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}acetate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, modulating their activity. This can lead to various biological effects, depending on the specific receptor and pathway involved.
類似化合物との比較
Similar Compounds
Similar compounds include other members of the tropane alkaloid family, such as tropine and tropanol . These compounds share the 8-azabicyclo[3.2.1]octane scaffold but differ in their functional groups and overall structure.
Uniqueness
What sets Methyl 2-{8-azabicyclo[321]octan-3-ylsulfanyl}acetate apart is its specific functionalization with a sulfanyl group and a methyl ester
特性
分子式 |
C10H17NO2S |
|---|---|
分子量 |
215.31 g/mol |
IUPAC名 |
methyl 2-(8-azabicyclo[3.2.1]octan-3-ylsulfanyl)acetate |
InChI |
InChI=1S/C10H17NO2S/c1-13-10(12)6-14-9-4-7-2-3-8(5-9)11-7/h7-9,11H,2-6H2,1H3 |
InChIキー |
IAHLXNRGRWKXQI-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CSC1CC2CCC(C1)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



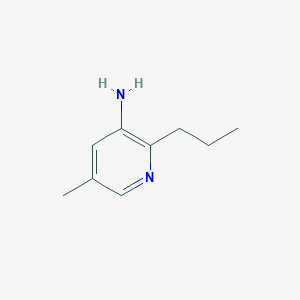
![2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13252721.png)
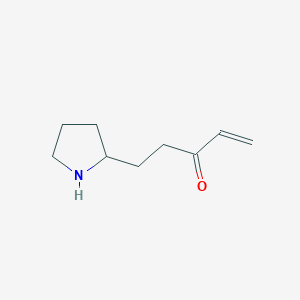

![2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine](/img/structure/B13252741.png)
![N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine hydrochloride](/img/structure/B13252753.png)

